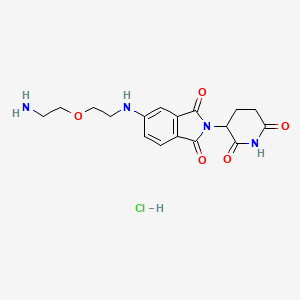

Thalidomide-5-NH-PEG1-NH2 hydrochloride

Description

Evolution of Modalities in Chemical Biology and Drug Discovery

The field of drug discovery has undergone a significant evolution, moving beyond the traditional dichotomy of small molecules and large biologics. nih.govonenucleus.com Historically, therapeutics were categorized by size, with small molecules (<500 Da) favored for their potential oral bioavailability and intracellular access, while larger biologics like antibodies offered high specificity and potency, albeit with limitations in delivery. nih.govacs.org

In recent years, this rigid classification has given way to a more fluid and integrated "continuum of drug design." onenucleus.com New chemical modalities have emerged that blend the characteristics of small and large molecules, including antibody-drug conjugates (ADCs), RNA therapeutics, and targeted protein degraders like PROTACs. nih.govacs.orgrevvitysignals.com This shift is driven by a "biology-first" approach, where the specific nature of a disease target dictates the selection or engineering of the optimal therapeutic modality. onenucleus.compci.com This paradigm shift has expanded the "druggable" proteome, enabling researchers to pursue challenging targets previously considered intractable with conventional inhibitors. nih.govirbbarcelona.org The global market for targeted protein degraders is projected to grow significantly, reflecting the immense interest and investment in this area. pci.com

Principles of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The Ubiquitin-Proteasome System (UPS) is a fundamental and highly conserved regulatory mechanism in all eukaryotic cells, responsible for the degradation of the majority of intracellular proteins. nih.govnih.gov It acts as the cell's primary "waste disposal" and quality control system, crucial for maintaining cellular health, or homeostasis. sigmaaldrich.comabcam.com The UPS governs the turnover of short-lived regulatory proteins involved in critical cellular processes, including cell cycle progression, DNA damage response, signal transduction, and apoptosis. nih.govnih.govresearchgate.net

The process of targeting a protein for degradation via the UPS involves a sequential enzymatic cascade: abcam.comcellsignal.com

Activation (E1): A ubiquitin-activating enzyme (E1) uses ATP to form a high-energy thioester bond with a small, 76-amino acid protein called ubiquitin. cellsignal.com

Conjugation (E2): The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2). cellsignal.com

Ligation (E3): A ubiquitin ligase (E3) recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. cellsignal.com The human genome contains over 600 different E3 ligases, providing immense specificity to the system. nih.gov

The repeated addition of ubiquitin molecules creates a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. cellsignal.com The proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades the tagged protein into small peptides, recycling the ubiquitin molecules for future use. abcam.comcellsignal.com By controlling the levels of key proteins, the UPS ensures the proper functioning of the cell and prevents the accumulation of misfolded or damaged proteins. abcam.com

Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are a novel class of therapeutic agents designed to co-opt the UPS for the selective removal of disease-relevant proteins. wikipedia.orgirbbarcelona.org First conceptualized in 2001, PROTAC technology represents a shift from the traditional occupancy-based model of drug action, where a drug must continuously bind to a protein's active site to inhibit its function. irbbarcelona.orgmedchemexpress.comnih.gov Instead, PROTACs act as event-driven catalysts, inducing the degradation of a target protein. nih.govyoutube.com

The core concept is to chemically link a target protein to an E3 ubiquitin ligase, an enzyme that the target would not normally interact with. youtube.com This induced proximity triggers the cell's natural degradation pathway, leading to the ubiquitination and subsequent destruction of the target protein by the proteasome. wikipedia.orgyoutube.com This approach offers several potential advantages over traditional inhibitors, including the ability to target proteins lacking active sites (often deemed "undruggable") and a more profound and durable biological response due to the physical elimination of the target protein. irbbarcelona.orgyoutube.com

PROTACs are heterobifunctional molecules, meaning they have two distinct functional ends connected by a linker. wikipedia.orgresearchgate.netbiochempeg.com This tripartite architecture is the key to their function and is composed of: nih.gov

A Protein-of-Interest (POI) Ligand: This "warhead" is a molecule designed to bind specifically to the target protein intended for degradation. researchgate.net

An E3 Ligase Ligand: This moiety binds to a specific E3 ubiquitin ligase, effectively "hijacking" it. researchgate.net Ligands for E3 ligases such as Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse Double Minute 2 Homolog (MDM2) are commonly used. nih.gov

Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is a crucial building block used in the synthesis of PROTACs. medchemexpress.commedchemexpress.com Specifically, it serves as a precursor for the E3 ligase-recruiting portion of the molecule. It is composed of a thalidomide (B1683933) derivative, which acts as a ligand for the Cereblon (CRBN) E3 ligase, attached to a short polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2) group. medchemexpress.commedchemexpress.com This amine group provides a reactive handle for chemists to covalently attach a ligand for a specific protein of interest, thereby completing the synthesis of a functional PROTAC. medchemexpress.commedchemexpress.com

Table 1: Chemical Properties of Thalidomide-5-NH-PEG1-NH2 (hydrochloride)

| Property | Value |

| Molecular Formula | C₁₇H₂₁ClN₄O₅ |

| Molecular Weight | 396.83 g/mol |

| Function | Cereblon (CRBN) E3 Ligase Ligand-Linker Conjugate |

| Application | Synthesis of PROTACs |

Data sourced from available chemical property information. clinisciences.com

The mechanism of action for a PROTAC is a cyclical, catalytic process that leverages the cell's natural machinery. wikipedia.orgyoutube.com The process unfolds in several key steps:

Ternary Complex Formation: A PROTAC molecule simultaneously binds to its target protein (POI) and an E3 ligase (e.g., CRBN), bringing the two proteins into close proximity to form a POI-PROTAC-E3 ligase ternary complex. nih.govnih.govelifesciences.org The stability and geometry of this complex are crucial for degradation efficacy. nih.govelifesciences.org

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the surface of the POI. youtube.com This process is repeated to form a polyubiquitin chain on the target. cellsignal.com

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome and subsequently degraded into small peptides. wikipedia.org

PROTAC Recycling: Crucially, the PROTAC molecule is not degraded in this process. nih.gov Upon the target's destruction, the PROTAC is released and is free to bind to another POI molecule and E3 ligase, initiating another round of degradation. youtube.comyoutube.com

This ability to act substoichiometrically, where one PROTAC molecule can induce the degradation of multiple target protein molecules, defines its catalytic nature. nih.govnih.gov This is a significant departure from traditional inhibitors, which function via an occupancy-driven mechanism that requires sustained, high-concentration binding to achieve a therapeutic effect. nih.govyoutube.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H21ClN4O5 |

|---|---|

Molecular Weight |

396.8 g/mol |

IUPAC Name |

5-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C17H20N4O5.ClH/c18-5-7-26-8-6-19-10-1-2-11-12(9-10)17(25)21(16(11)24)13-3-4-14(22)20-15(13)23;/h1-2,9,13,19H,3-8,18H2,(H,20,22,23);1H |

InChI Key |

AGZWZDIZEAGYOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCN.Cl |

Origin of Product |

United States |

Thalidomide 5 Nh Peg1 Nh2 Hydrochloride : a Specialized Cereblon Ligand Linker Conjugate

Historical Context of Thalidomide's Contribution to Chemical Biology Discoveries

Thalidomide (B1683933) was first introduced in Germany in 1957 as a sedative and was also found to be an effective anti-emetic for treating morning sickness in pregnant women. acs.orgnih.govwikipedia.org This led to its widespread use in 46 countries under various brand names. nih.gov However, by 1961, it was tragically discovered to be the cause of severe birth defects in over 10,000 children, leading to its withdrawal from the market. acs.orgnih.govwikipedia.org This disaster prompted the implementation of more stringent drug testing regulations worldwide. acs.org

In the decades following its ban, thalidomide was found to have anti-inflammatory, anti-angiogenic, and immunomodulatory properties, leading to its use in treating conditions like leprosy and multiple myeloma. acs.orgnih.govnews-medical.net A pivotal moment in understanding thalidomide's mechanism of action came in 2010 when researchers identified its biological target as Cereblon (CRBN). acs.org CRBN is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). nih.govfrontiersin.org This discovery was crucial, as it revealed that thalidomide and its derivatives (known as immunomodulatory imide drugs or IMiDs) modulate the activity of this E3 ligase. frontiersin.org This understanding of thalidomide's function as a molecular glue that recruits specific proteins to the E3 ligase for degradation has been instrumental in the development of new therapeutic strategies, including the field of targeted protein degradation. nih.gov

Characterization and Classification as an E3 Ligase Ligand-Linker Conjugate

Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is a synthetic molecule categorized as an E3 ligase ligand-linker conjugate. medchemexpress.comtargetmol.com This classification stems from its two key components: a ligand that binds to an E3 ubiquitin ligase and a chemical linker. frontiersin.org This structure is fundamental to its application in the development of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. frontiersin.orgaxispharm.com

Role as a Thalidomide-Based Cereblon (CRBN) Ligand

The thalidomide-derived portion of the molecule functions as a ligand for Cereblon (CRBN), a substrate receptor within the CRL4 E3 ubiquitin ligase complex. nih.govfrontiersin.org By binding to CRBN, this ligand effectively "hijacks" the E3 ligase machinery. frontiersin.org The interaction between thalidomide derivatives and CRBN can modulate the ligase's activity, leading to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins. frontiersin.org Thalidomide itself binds to CRBN with a dissociation constant (Kd) of approximately 250 nM. medchemexpress.com This targeted recruitment of the CRBN protein is a key mechanism exploited in the design of PROTACs for therapeutic purposes. dcchemicals.com

Functional Significance of the Polyethylene (B3416737) Glycol (PEG1) Linker in PROTAC Design

The Polyethylene Glycol (PEG1) linker is a critical component of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) and plays a multifaceted role in the function of PROTACs. jenkemusa.com Linkers in PROTACs are not merely passive spacers; their composition, length, and flexibility significantly influence the properties and efficacy of the final molecule. precisepeg.com

PEG linkers, in particular, offer several advantages. They are known to increase the water solubility of PROTAC molecules, which can improve their compatibility with physiological environments and potentially enhance oral absorption. axispharm.comjenkemusa.comprecisepeg.combiochempeg.com The length of the PEG linker is also a crucial parameter that can be adjusted to optimize the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. axispharm.comjenkemusa.comprecisepeg.com The bifunctional nature of PEG linkers allows for the straightforward assembly of PROTACs with different attachment points, facilitating the rapid screening and development of effective protein degraders. jenkemusa.combiochempeg.com The terminal amine group on the PEG1 linker of this specific compound provides a reactive site for conjugation to a ligand that targets a protein of interest. broadpharm.com

Academic Nomenclature and Research Categorization

Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is known by several synonyms in scientific literature and commercial catalogs. These include:

4-[(2-(2-Aminoethoxy)ethyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl targetmol.com

5-((2-(2-aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride sigmaaldrich.com

In research settings, it is categorized as a synthetic E3 ligase ligand-linker conjugate. medchemexpress.comtargetmol.com More specifically, it is classified as a Thalidomide-based Cereblon ligand that is utilized in the field of PROTAC technology. medchemexpress.com Its primary application is as a building block for the synthesis of PROTACs, where it provides the E3 ligase-binding moiety and a linker for attachment to a target protein ligand.

Interactive Data Table: Properties of Thalidomide-5-NH-PEG1-NH2 (hydrochloride)

| Property | Value | Source |

| Molecular Formula | C17H21ClN4O5 | sigmaaldrich.com |

| Molecular Weight | 396.83 g/mol | |

| CAS Number | 2863634-98-2 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 99% | sigmaaldrich.com |

| Storage Temperature | -20°C in a freezer under an inert atmosphere | sigmaaldrich.com |

Molecular Mechanisms and Interaction Dynamics of Thalidomide 5 Nh Peg1 Nh2

Cereblon (CRBN) Recruitment and Modulation of E3 Ubiquitin Ligase Activity

The thalidomide (B1683933) moiety of Thalidomide-5-NH-PEG1-NH2 serves as the crucial anchor for engaging the CRBN E3 ubiquitin ligase, a substrate receptor within the larger Cullin-RING Ligase 4 (CRL4) complex, designated as CRL4^CRBN. researchgate.netnih.gov The binding of this ligand to CRBN initiates a cascade of events that ultimately leads to the ubiquitination and subsequent degradation of a target protein tethered to the other end of a PROTAC molecule.

The interaction between thalidomide-based ligands and CRBN is highly specific and is primarily mediated by the glutarimide (B196013) ring of the thalidomide molecule. rsc.org This portion of the molecule fits into a hydrophobic pocket on the surface of CRBN, often referred to as the "thalidomide-binding pocket." zju.edu.cn This pocket is notably defined by three key tryptophan residues (a tri-tryptophan motif) that form critical interactions with the ligand. scienceopen.com

Table 1: General Binding Characteristics of Thalidomide-based Ligands to CRBN

| Ligand Feature | Interacting CRBN Residues/Domain | Key Interaction Type | Note |

| Glutarimide Ring | Tri-tryptophan pocket in Thalidomide-Binding Domain (TBD) | Hydrophobic and hydrogen bonding interactions | Essential for CRBN binding. |

| Phthalimide (B116566) Ring | Solvent-exposed region | Provides attachment point for linker | Modifications here modulate neosubstrate recruitment. |

The binding of a thalidomide derivative to CRBN does not merely occupy a binding site; it allosterically modulates the surface of the protein, creating a new interface for protein-protein interactions. zju.edu.cn This modified surface is then capable of recognizing and binding to proteins, known as "neosubstrates," that it would not otherwise interact with. researchgate.netrsc.org In the context of a PROTAC, the neosubstrate is the target protein brought into proximity by the other end of the molecule.

Ternary Complex Formation: E3 Ligase, Thalidomide-5-NH-PEG1-NH2, and Target Protein Ligand Conjugates

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the PROTAC molecule simultaneously binding to both the E3 ligase (via the thalidomide moiety) and the protein of interest (POI). The Thalidomide-5-NH-PEG1-NH2 component is integral to one half of this assembly.

While a specific crystal structure for a ternary complex involving Thalidomide-5-NH-PEG1-NH2 is not available, structural studies of complexes formed by other thalidomide-based PROTACs and molecular glues provide a clear blueprint. zju.edu.cnscienceopen.com For example, the crystal structure of the DDB1-CRBN complex with lenalidomide (B1683929) (a thalidomide analog) and the neosubstrate CK1α reveals that the drug acts as a "molecular glue," creating a composite binding surface that is recognized by a β-hairpin loop on CK1α. zju.edu.cn

In a PROTAC such as THAL-SNS-032, which utilizes a thalidomide-based CRBN ligand to degrade CDK9, the PEG linker plays a critical role. nih.govmedchemexpress.com The linker's length and flexibility are determining factors in whether a productive and stable ternary complex can form. bio.tools It must be long enough to bridge the two proteins without causing steric hindrance, yet not so long as to introduce excessive entropic penalties. Studies have shown that even subtle changes in linker length, such as varying the number of PEG units, can dramatically impact degradation efficiency. zju.edu.cn

The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency and is often described by a cooperativity factor (α). Positive cooperativity (α > 1) occurs when the binding of one protein to the PROTAC enhances the binding of the second protein, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities. This cooperativity arises from favorable protein-protein interactions between the E3 ligase and the target protein at the interface created by the PROTAC. nih.gov

The kinetics of ternary complex formation and dissociation also influence the rate of protein degradation. A PROTAC that can rapidly form a stable complex and efficiently present the target protein's lysine (B10760008) residues to the E2 ubiquitin-conjugating enzyme will be more effective. The properties of the linker, including its rigidity and composition, are instrumental in optimizing these kinetics. bio.tools

Induced Substrate Recognition and Ubiquitination by CRBN Ligand Engagement

Once the ternary complex is formed with the aid of Thalidomide-5-NH-PEG1-NH2, the CRL4^CRBN E3 ligase is brought into close proximity with the target protein. This proximity allows the E2 enzyme associated with the CRL4 complex to transfer ubiquitin molecules to accessible lysine residues on the surface of the POI. The attachment of a polyubiquitin (B1169507) chain marks the target protein for recognition and degradation by the 26S proteasome. nih.gov

The successful degradation of a target protein is contingent on the formation of a "productive" ternary complex, one that is sterically arranged to allow for efficient ubiquitination. Studies with the PROTAC THAL-SNS-032 have demonstrated that the engagement of CRBN by its thalidomide ligand leads to the selective and potent degradation of its target, CDK9. nih.govscienceopen.com This degradation is strictly dependent on the presence of CRBN, as cells lacking CRBN are resistant to the PROTAC's effects. nih.gov This underscores the central role of the thalidomide-based ligand in initiating the entire degradation cascade.

Neosubstrate Induction Mechanisms Mediated by Thalidomide Derivatives

The binding of thalidomide and its derivatives (often referred to as immunomodulatory drugs or IMiDs) to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ligase complex. nih.govmdpi.comnih.gov This interaction does not inhibit the enzyme but rather recruits proteins that are not normally targeted by CRBN for ubiquitination and subsequent degradation by the proteasome. rsc.orgnih.gov These newly recognized proteins are termed "neosubstrates."

The thalidomide derivative acts as a "molecular glue," stabilizing the interaction between CRBN and the neosubstrate. nih.gov This leads to the polyubiquitination of the neosubstrate, marking it for destruction by the 26S proteasome. The specific neosubstrates recruited depend on the specific thalidomide derivative bound to CRBN. mdpi.com For instance, lenalidomide, a well-known thalidomide analog, potently induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α). nih.govbohrium.com The degradation of these transcription factors is crucial for the anti-myeloma effects of the drug. rsc.orgnih.gov

Other identified neosubstrates for thalidomide and its derivatives include SALL4, a transcription factor whose degradation is linked to thalidomide's teratogenic effects, and promyelocytic leukemia zinc finger (PLZF), which is implicated in thalidomide-induced teratogenicity. nih.govnih.govembopress.org The degradation of different neosubstrates is thought to be responsible for both the therapeutic effects and the adverse effects of these compounds. nih.govmdpi.com For example, the degradation of CK1α is particularly effective against myelodysplastic syndrome with a deletion on chromosome 5q, where cells are haploinsufficient for the CSNK1A1 gene encoding CK1α. nih.govmdpi.com

| Thalidomide Derivative | Key Neosubstrates | Associated Effect |

|---|---|---|

| Lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3) nih.govbohrium.com | Anti-myeloma activity rsc.orgnih.gov |

| Lenalidomide | Casein Kinase 1α (CK1α) nih.govnih.gov | Efficacy in 5q-myelodysplastic syndrome nih.govmdpi.com |

| Thalidomide | SALL4 mdpi.comnih.gov | Teratogenicity nih.gov |

| Thalidomide, 5-hydroxythalidomide | Promyelocytic Leukemia Zinc Finger (PLZF) nih.govnih.govembopress.org | Teratogenicity nih.govnih.govembopress.org |

| Thalidomide | p63 nih.gov | Teratogenicity (fin and ear defects in zebrafish) nih.gov |

Cofactor and E2 Enzyme Requirements for CRBN-Mediated Protein Degradation

The ubiquitination of neosubstrates by the CRL4^CRBN^ complex is a multi-step enzymatic cascade that requires specific cofactors and enzymes. The process begins with the activation of ubiquitin by the E1 ubiquitin-activating enzyme in an ATP-dependent manner. rsc.org The activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme. rsc.org The E3 ligase, in this case, CRL4^CRBN^ with the bound thalidomide derivative and neosubstrate, then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the neosubstrate. rsc.org

Recent research has identified the specific E2 enzymes that are critical for the degradation of neosubstrates mediated by thalidomide derivatives. nih.govnih.gov Genome-scale CRISPR-Cas9 screens have revealed that two E2 ubiquitin-conjugating enzymes, UBE2D3 and UBE2G1 , are essential for the efficient polyubiquitination and subsequent degradation of CRBN neosubstrates like IKZF1 and IKZF3. bohrium.comnih.govnih.gov

These two E2 enzymes play distinct but cooperative roles in the ubiquitination process:

UBE2D3 is responsible for the initial "priming" step, where it adds a single ubiquitin molecule (monoubiquitination) to the neosubstrate. rsc.orgnih.gov

UBE2G1 then acts to extend the ubiquitin chain, primarily by creating lysine 48 (K48)-linked polyubiquitin chains. nih.govnih.gov This K48-linked polyubiquitination is the canonical signal for proteasomal degradation.

The loss of either UBE2D3 or UBE2G1 impairs the degradation of neosubstrates and can lead to resistance to thalidomide derivatives. nih.govnih.gov This highlights their non-redundant and essential functions in the mechanism of action of these drugs. The activity of the CRL4^CRBN^ complex is also regulated by neddylation, a process involving the attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, which is controlled by enzymes like UBE2M and the COP9 signalosome. nih.gov

| Enzyme/Cofactor | Family/Class | Function in CRBN-Mediated Degradation |

|---|---|---|

| E1 Activating Enzyme | Ubiquitin-Activating Enzyme | Activates ubiquitin in an ATP-dependent manner rsc.org |

| UBE2D3 | E2 Ubiquitin-Conjugating Enzyme | Primes neosubstrates with monoubiquitination rsc.orgnih.gov |

| UBE2G1 | E2 Ubiquitin-Conjugating Enzyme | Extends K48-linked polyubiquitin chains on the neosubstrate nih.govnih.gov |

| CRL4^CRBN^ | E3 Ubiquitin Ligase Complex | Recruits neosubstrates in the presence of a thalidomide derivative and facilitates ubiquitin transfer rsc.orgnih.gov |

| UBE2M | Neddylation Enzyme | Regulates CRL4^CRBN^ activity via neddylation nih.gov |

| COP9 Signalosome | Deneddylation Complex | Regulates CRL4^CRBN^ activity via deneddylation nih.gov |

Synthetic Strategies and Design Principles for Thalidomide 5 Nh Peg1 Nh2 Based Protac Building Blocks

General Synthetic Methodologies for Cereblon Ligand-Linker Conjugates

The synthesis of Cereblon ligand-linker conjugates, such as Thalidomide-5-NH-PEG1-NH2, is a cornerstone of PROTAC development. chemrxiv.orgnih.gov These methodologies are designed to be robust and versatile, allowing for the systematic variation of the linker and its attachment point to the Cereblon ligand. A common approach involves the use of thalidomide (B1683933) or its analogues, like pomalidomide (B1683931) and lenalidomide (B1683929), as the CRBN-binding motif. broadpharm.com

The construction of these conjugates often starts with a functionalized Cereblon ligand. For instance, a thalidomide derivative bearing a reactive group at a specific position allows for the covalent attachment of a linker. axispharm.com A prevalent strategy is the use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high efficiency and selectivity in connecting the ligand and linker components. nih.gov This method's reliability facilitates the creation of libraries of PROTACs with diverse linker architectures for subsequent screening. nih.gov

Solid-phase synthesis has also emerged as a powerful technique for the rapid assembly of thalidomide-based PROTACs. rsc.org This approach utilizes a resin-bound thalidomide moiety, to which different linkers and target protein ligands can be sequentially added. rsc.org This streamlined process is amenable to automation and high-throughput synthesis, accelerating the discovery of potent protein degraders. researchgate.net

Functionalization Strategies for Thalidomide Derivatives, Particularly at the C5 Position

The point of attachment of the linker to the thalidomide scaffold is a critical determinant of a PROTAC's degradation efficacy and selectivity. The C5 position of the phthalimide (B116566) ring of thalidomide is a frequently utilized site for linker conjugation. This position is solvent-exposed in the CRBN-thalidomide complex, allowing the linker to extend outwards and connect to the target protein ligand without disrupting the binding to Cereblon. nih.gov

Several chemical strategies have been developed to introduce functionality at the C5 position. One common precursor is 5-aminothalidomide, which provides a nucleophilic amine handle for further elaboration. sigmaaldrich.com This amine can be acylated or alkylated to introduce a variety of linkers. Another approach involves starting with 5-fluorothalidomide and performing a nucleophilic aromatic substitution (SNAr) with an amine-terminated linker.

The choice of functionalization strategy can influence the final properties of the PROTAC. For instance, modifications at the C5 position have been shown to reduce the off-target degradation of zinc-finger proteins, a known liability of some thalidomide-based degraders. The synthesis of novel glutarimide (B196013) ligands with functional groups permitting chemical conjugation has also been explored to expand the toolkit for targeted protein degradation. axispharm.com

Linker Chemistry Considerations: PEG Chain Length and Composition

The linker is not merely a passive spacer but an active contributor to the physicochemical properties and biological activity of a PROTAC. nih.gov Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are widely employed due to their favorable properties. nih.gov

Influence of the PEG1 Linker on PROTAC Efficacy and Solubility Profile

A short PEG linker, such as the single ethylene (B1197577) glycol unit in Thalidomide-5-NH-PEG1-NH2, can profoundly impact a PROTAC's characteristics. The inclusion of a PEG motif generally enhances the water solubility of the PROTAC molecule, which can improve cell permeability and oral absorption. biochempeg.commdpi.com This is a significant advantage, as many PROTACs are large molecules that often suffer from poor solubility. mdpi.com

The length of the PEG linker is a critical parameter that must be optimized for each target protein. explorationpub.com A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitination. explorationpub.com The PEG1 linker in Thalidomide-5-NH-PEG1-NH2 provides a defined and relatively short distance, which can be ideal for certain target proteins where a compact ternary complex is required for optimal degradation.

The table below summarizes the general influence of PEG linkers on PROTAC properties.

| Property | Influence of PEG Linker | Rationale |

| Solubility | Generally Increased | The hydrophilic nature of the ethylene glycol units improves solubility in aqueous environments. biochempeg.com |

| Cell Permeability | Can be Improved | Enhanced solubility can lead to better partitioning into cellular membranes, although this is also dependent on other factors. biochempeg.commdpi.com |

| Efficacy | Dependent on Length | The linker length must be optimized to facilitate the formation of a stable and productive ternary complex. explorationpub.com |

| Flexibility | Increased | The flexible nature of the PEG chain can allow for optimal positioning of the two protein ligands. nih.gov |

Comparative Analysis with Diverse Linker Architectures in PROTAC Development

While PEG linkers are prevalent, a variety of other linker architectures are utilized in PROTAC design, each with its own set of advantages and disadvantages. The choice of linker can significantly affect the degradation potency and selectivity of the resulting PROTAC. nih.govexplorationpub.com

Alkyl chains are another common type of flexible linker. nih.gov They are synthetically accessible but are more hydrophobic than PEG linkers, which can negatively impact solubility. nih.gov In some cases, replacing an alkyl linker with a PEG linker of similar length has been shown to improve the properties of the PROTAC. However, in other instances, the incorporation of oxygen atoms in a PEG linker has been found to inhibit PROTAC activity compared to an equivalent alkyl chain. nih.gov

More rigid linkers, such as those containing piperazine, piperidine, or triazole moieties, are also employed to constrain the conformation of the PROTAC. nih.gov This can be advantageous in pre-organizing the molecule for binding to the target protein and E3 ligase, potentially leading to higher potency. Triazole linkers, often formed via click chemistry, are metabolically stable and can be readily incorporated into PROTAC structures. nih.gov

The following table provides a comparative overview of different linker architectures.

| Linker Type | Key Characteristics | Advantages | Disadvantages |

| PEG | Flexible, hydrophilic | Improves solubility, synthetically versatile | Can be metabolically less stable than alkyl chains |

| Alkyl | Flexible, hydrophobic | Synthetically accessible, stable | Can decrease solubility, may lead to aggregation |

| Piperazine/Piperidine | Rigid, can be hydrophilic | Can improve metabolic stability and reduce lipophilicity | Less flexible, may not allow for optimal ternary complex formation |

| Triazole | Rigid, stable | Formed via robust click chemistry, metabolically stable | Less flexible, may impact binding |

Studies have shown that even subtle changes in linker length and composition can have dramatic effects on PROTAC activity. For example, extending a PEG linker by a single ethylene glycol unit was able to switch the selectivity of a PROTAC from a dual EGFR/HER2 degrader to a selective EGFR degrader. nih.gov Similarly, for the degradation of CRBN itself using a homo-PROTAC, a short 8-atom PEG linker was found to be optimal. explorationpub.com These findings underscore the importance of fine-tuning the linker to achieve the desired biological outcome.

Conjugation Methodologies for Integrating Target Protein Ligands

The terminal amine group of Thalidomide-5-NH-PEG1-NH2 serves as a versatile chemical handle for conjugation to a ligand that binds the protein of interest (POI). The choice of conjugation chemistry is crucial for the successful synthesis of a functional PROTAC. nih.gov

Amine Reactivity and Bioconjugation Chemistries

The primary amine in Thalidomide-5-NH-PEG1-NH2 is a nucleophile that can react with a variety of electrophilic functional groups. This reactivity is the basis for many common bioconjugation strategies. nih.gov

One of the most widely used methods for conjugating an amine-containing linker to a POI ligand is through the formation of an amide bond . chemrxiv.org This can be achieved by reacting the amine with a carboxylic acid on the POI ligand using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). Alternatively, the carboxylic acid can be pre-activated as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine to form a stable amide linkage. broadpharm.com

Other conjugation chemistries that exploit the reactivity of the amine group include:

Reductive amination: The amine can react with an aldehyde or ketone on the POI ligand to form a Schiff base, which is then reduced to a stable amine linkage. nih.gov

Isothiocyanate or isocyanate reaction: The amine can react with an isothiocyanate or isocyanate group on the POI ligand to form a thiourea (B124793) or urea (B33335) linkage, respectively.

The choice of conjugation chemistry will depend on the functional groups available on the POI ligand and the desired properties of the final PROTAC molecule. The stability of the resulting linkage is also a key consideration, as the PROTAC must remain intact within the cellular environment to exert its effect.

The following table lists common amine-reactive functional groups and the resulting linkages.

| Amine-Reactive Group | Resulting Linkage |

| Carboxylic Acid (+ coupling agent) | Amide |

| NHS Ester | Amide |

| Aldehyde/Ketone (+ reducing agent) | Secondary Amine |

| Isothiocyanate | Thiourea |

| Isocyanate | Urea |

High-Throughput and Parallel Synthesis Approaches for PROTAC Library Generation

The optimization of Proteolysis Targeting Chimeras (PROTACs) is a complex and empirically driven process that requires the systematic evaluation of numerous analogues to establish robust structure-activity relationships (SAR). nih.govchemrxiv.org Traditional linear synthesis methods are often too time-consuming and resource-intensive to meet the demands of PROTAC discovery, where three distinct components—a protein of interest (POI) ligand, an E3 ligase ligand, and a linker—must be optimized. nih.govnih.gov To address this challenge, the field has rapidly adopted high-throughput and parallel synthesis strategies designed to accelerate the generation and evaluation of extensive PROTAC libraries. researchgate.net

A central tenet of these modern approaches is the use of pre-formed, advanced building blocks, often referred to as E3-ligand-linker intermediates. chemrxiv.org Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is an example of such a building block, incorporating the widely used Cereblon (CRBN) E3 ligase ligand, thalidomide, connected to a short polyethylene glycol (PEG) linker terminating in a primary amine. medchemexpress.com This amine serves as a reactive handle for conjugation to a diverse array of POI ligands, enabling the rapid assembly of a PROTAC library. chemrxiv.orgnih.gov

Miniaturized and Nanomole-Scale Synthesis

A significant advancement in PROTAC library synthesis is the move toward miniaturization. nih.gov Conventional synthesis is often performed on a 20 μmol scale, which generates far more material than is needed for initial biological assays and requires significant quantities of starting materials and purification solvents. nih.govchemrxiv.org In contrast, modern high-throughput approaches utilize nanomole-scale reactions, often as low as 120 nanomoles, conducted in high-density formats like 1536-well plates. nih.govgdch.app This miniaturization drastically reduces the consumption of valuable POI ligands and E3-ligand-linker intermediates and minimizes solvent waste, making the process more economical and sustainable. nih.govchemrxiv.org

The following table compares the resource requirements of conventional synthesis with modern nanomole-scale approaches for a theoretical 100-PROTAC library.

| Parameter | Conventional Approach (20 μmol scale) | Nanomole-Scale Approach | Source(s) |

| Reaction Scale | ~20 μmol | ~120 nmol | nih.gov |

| Required POI-L | ~1.0–1.5 g | Nanomole amounts | nih.govchemrxiv.org |

| Required E3-L-Linker | ~1.5 g (combined) | Nanomole amounts | nih.govchemrxiv.org |

| Purification Solvent | ~50 L of acetonitrile | None (for direct screening) | nih.govchemrxiv.org |

| Cycle Time | Several weeks | ~5 days | nih.govchemrxiv.org |

| Workflow | Synthesis → Purification → Screening | Synthesis → Direct Screening | nih.gov |

Key Methodologies for Library Generation

Several distinct yet complementary methodologies have been developed to facilitate the high-throughput and parallel synthesis of PROTACs.

| Methodology | Key Principle | Advantages | Source(s) |

| Parallel Synthesis with Intermediates | Coupling a library of POI ligands to an array of pre-formed E3-ligand-linker intermediates (e.g., Thalidomide-5-NH-PEG1-NH2). | Robust and versatile; enables rapid exploration of linker space and E3 ligase variants. Common reactions like amide coupling are highly efficient. | nih.govchemrxiv.org |

| Automated Synthesis Platforms | Use of robotic systems and pre-packaged reagent capsules to perform the entire synthesis and purification process without manual intervention. | Increased throughput, reproducibility, and safety; simplifies complex synthetic workflows for non-specialists. | rsc.orgacs.orgresearchgate.net |

| On-Chip Solid-Phase Synthesis | PROTACs are constructed on a solid support in an array format using combinatorial chemistry, often followed by on-chip biological screening. | Allows for miniaturized synthesis and direct biological testing without purification or transfer steps, accelerating the discovery process. | nih.govresearchgate.net |

| DNA-Encoded Library (DEL) Technology | Synthesizing vast libraries of PROTACs where each unique molecule is tagged with a DNA barcode. Affinity-based selection isolates compounds that form a ternary complex. | Enables simultaneous synthesis and screening of billions of compounds, efficiently exploring a massive chemical space with minimal protein consumption. | nih.govacs.org |

One of the most widely used methods involves the parallel coupling of a POI ligand bearing a suitable functional handle (e.g., a carboxylic acid) with a library of E3-ligand-linker intermediates that have a terminal amine, such as Thalidomide-5-NH-PEG1-NH2. nih.govmedchemexpress.com Amide bond formation is a workhorse reaction for this approach due to its reliability, functional group tolerance, and high efficiency on a small scale, often using reagents like HATU and DIPEA. nih.govchemrxiv.org

Automated synthesis platforms further accelerate this process. Capsule-based systems, for instance, provide pre-packaged reagents for specific reactions like reductive amination or amide coupling in a console that automates the entire synthesis and initial purification, making PROTAC generation more accessible. rsc.orgresearchgate.net More advanced robotic platforms can integrate "click chemistry" with building block libraries to autonomously generate diverse PROTACs in biocompatible solutions, ready for immediate screening. acs.org

Direct-to-Biology Screening

A transformative aspect of high-throughput synthesis is the concept of "direct-to-biology" or direct screening of non-purified reaction mixtures. nih.govgdch.app By carefully selecting reaction conditions that are compatible with cellular assays, the laborious and time-consuming purification step via HPLC can be bypassed for initial hit-finding. nih.gov The nanomole-scale reactions are simply diluted and added directly to cell-based degradation assays, such as HiBiT or AlphaLISA. nih.govgdch.app This integrated synthesis-and-screening workflow can shorten the discovery cycle for a library from several weeks to just a few days, enabling a much faster exploration of SAR. nih.govchemrxiv.org

Advanced Applications in Chemical Biology Research

Rational Design and Development of Novel PROTACs Utilizing Thalidomide-5-NH-PEG1-NH2 as a Scaffold

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs). researchgate.net They consist of three main components: a ligand that binds to an E3 ubiquitin ligase (like the thalidomide (B1683933) part of our compound), a ligand that binds to the target protein, and a linker connecting the two. medchemexpress.com Thalidomide-5-NH-PEG1-NH2 serves as a functionalized E3 ligase ligand, providing the CRBN-binding component and a linker with a reactive handle (the terminal amine) ready for conjugation to a POI ligand. This modular design allows researchers to create a wide array of PROTACs capable of targeting virtually any protein for degradation, including those previously considered "undruggable". jst.go.jpresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Target Protein Degradation

The effectiveness of a PROTAC is highly dependent on the precise geometry of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase. Structure-Activity Relationship (SAR) studies are crucial for optimizing this interaction. Research has shown that the point of attachment on the thalidomide core significantly influences the degradation efficiency. nih.gov

Specifically, the phthalimide (B116566) ring of thalidomide offers different positions for linker attachment, with the C4 and C5 positions being commonly explored. nih.gov Studies comparing PROTACs with linkers at these different positions have revealed that C5-substituted analogs often exhibit different degradation profiles compared to C4-substituted ones. For instance, in a study on PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS), the C4-substituted PROTAC was found to be less active than its C5-substituted counterpart. nih.gov Molecular dynamics simulations suggested this reduced activity was due to lower stability of the ternary complex formed with the C4-linked molecule. nih.gov The glutarimide (B196013) ring of the thalidomide moiety is understood to bind within a hydrophobic pocket of CRBN, while the phthalimide ring is more exposed, making the linker attachment point critical for orienting the target protein for effective ubiquitination. nih.gov These SAR studies provide valuable insights for designing more potent and selective protein degraders. nih.govnih.gov

Case Studies of Specific PROTAC Constructs (e.g., THAL-SNS-032)

A prominent example of a PROTAC built using a thalidomide-based scaffold is THAL-SNS-032 . medchemexpress.comambeed.com This molecule was created by linking a thalidomide derivative, which binds to the E3 ligase CRBN, to the compound SNS-032, an inhibitor of cyclin-dependent kinases (CDKs). adooq.comguidetopharmacology.org The result is a selective degrader of CDK9. medchemexpress.com

THAL-SNS-032 works by forming a ternary complex between CDK9 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of CDK9. guidetopharmacology.org This approach has demonstrated high potency and selectivity. In MOLT4 human leukemia cells, THAL-SNS-032 induces complete degradation of CDK9 at a concentration of 250 nM and inhibits cell proliferation with an IC50 of 50 nM. medchemexpress.com It shows significant selectivity for CDK9 over other CDKs, a key advantage of the degradation approach compared to simple inhibition.

| Parameter | Value | Cell Line | Reference |

|---|---|---|---|

| CDK9 Degradation (EC50) | 4 nM | - | |

| Proliferation Inhibition (IC50) | 50 nM | MOLT4 | medchemexpress.com |

| CDK2 Degradation (EC50) | 62 nM | - | |

| CDK1 Degradation (EC50) | 171 nM | - | |

| CDK7 Degradation (EC50) | 398 nM | - |

Utility in Target Validation and Functional Genomics Studies

The ability to induce targeted protein degradation has made thalidomide-based PROTACs invaluable tools for basic research, particularly in target validation and functional genomics. jst.go.jp Unlike genetic methods like RNA interference (RNAi) or CRISPR, which act at the level of transcription or translation, PROTACs directly remove the functional protein, allowing for a more immediate and direct assessment of its role. researchgate.net

Achieving Rapid and Selective Protein Knockdown in Cellular and in vitro Models

PROTACs synthesized from scaffolds like Thalidomide-5-NH-PEG1-NH2 can achieve rapid and highly selective protein knockdown in various experimental models. glycomindsynth.com The degradation process can occur within hours, providing a swift method to study the acute consequences of losing a specific protein. For example, treatment of MOLT-4 cells with THAL-SNS-032 resulted in significant knockdown of CDK9 within a 4-hour incubation period. This rapid onset allows researchers to minimize the potential for compensatory mechanisms to activate, which can complicate the interpretation of results from slower genetic knockdown methods. The selectivity, as demonstrated by the preference of THAL-SNS-032 for CDK9 over other kinases, ensures that observed effects are due to the depletion of the intended target. guidetopharmacology.org

Elucidating Protein Function and Disease Mechanisms through Targeted Degradation Approaches

By selectively removing a protein from a biological system, researchers can observe the resulting phenotypic changes to elucidate the protein's function. glycomindsynth.com This targeted degradation approach is a powerful method for understanding disease mechanisms. For instance, degrading a specific kinase can help determine its importance in a particular cancer cell signaling pathway. nih.gov The degradation of CDK9 by THAL-SNS-032 has been used to confirm the critical role of this protein in the proliferation of leukemia cells. This technology opens up new avenues for exploring the functions of the vast number of proteins that have been difficult to study with traditional inhibitors, which require an active site to bind and are often non-selective. researchgate.net

Expanding Understanding of E3 Ubiquitin Ligase Biology

The development and study of thalidomide-based PROTACs and molecular glues have not only advanced targeted protein degradation but have also significantly expanded our understanding of the E3 ubiquitin ligase CRBN itself. nih.gov Initially, thalidomide's mechanism of action was a mystery, but research identified CRBN as its direct target. nih.govoup.com It was discovered that thalidomide and its derivatives act as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of so-called "neosubstrates" that it would not normally target, such as the transcription factors IKZF1 and IKZF3. jst.go.jpresearchgate.net

This discovery was a breakthrough, revealing that the substrate specificity of an E3 ligase could be modulated by a small molecule. nih.gov Furthermore, studies have shown that the binding of thalidomide analogs can affect CRBN's own stability by inhibiting its auto-ubiquitination, which in turn enhances its ligase activity towards its targets. nih.gov The use of PROTACs allows for the systematic exploration of how different ternary complexes are formed and how this influences the ubiquitination process, providing deep insights into the structural and functional biology of the CRL4-CRBN complex. nih.gov

Investigating CRBN Substrate Specificity and Context-Dependent Selectivity

The binding of thalidomide and its analogs to CRBN alters the substrate-binding surface of the E3 ligase, enabling it to recognize and recruit proteins that are not its natural substrates. These newly targeted proteins are referred to as "neosubstrates." researchgate.netresearchgate.net The specific characteristics of the CRBN ligand and the linker that tethers it to the target protein play a crucial role in determining which proteins can be successfully degraded.

Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is employed by researchers to probe these requirements. By conjugating it to various protein-of-interest ligands, scientists can create a panel of PROTACs to investigate the geometric and steric constraints of the CRBN-PROTAC-target protein ternary complex. The success or failure of degradation with a short PEG1 linker provides critical data on the necessary proximity and orientation between CRBN and the neosubstrate.

For example, researchers can synthesize a series of PROTACs targeting a specific protein, such as a kinase, using different CRBN ligands and linkers. The degradation efficiency of each PROTAC is then measured. As illustrated in the hypothetical data below, the choice of linker can dramatically impact the degradation outcome.

Table 1: Illustrative Degradation Efficiency of a Target Kinase Using Different PROTAC Linkers

| PROTAC Component (CRBN Ligand) | Linker | Target Ligand | DC50 (nM)¹ | Dmax (%)² |

|---|---|---|---|---|

| Thalidomide (via 5-amino group) | PEG1 | Kinase Inhibitor A | >1000 | <10 |

| Thalidomide (via 5-amino group) | PEG3 | Kinase Inhibitor A | 50 | 95 |

| Thalidomide (via 4-oxy group) | Alkyl C5 | Kinase Inhibitor A | 15 | 98 |

| Pomalidomide (B1683931) (via 4-amino group) | PEG4 | Kinase Inhibitor A | 8 | >99 |

¹DC50: Concentration required to degrade 50% of the target protein. ²Dmax: Maximum percentage of protein degradation achieved. (Note: This table is for illustrative purposes to demonstrate the experimental approach and does not represent real experimental data for Thalidomide-5-NH-PEG1-NH2 (hydrochloride).)

Such studies help delineate the "rules of engagement" for CRBN-mediated degradation. They reveal that even subtle changes to the linker length or attachment point on the thalidomide scaffold can significantly alter a PROTAC's efficacy, highlighting the context-dependent selectivity of the CRBN E3 ligase complex when recruited by these molecules. nih.gov This knowledge is essential for the rational design of potent and selective protein degraders.

Modulating CRBN-Mediated Degradation Pathways for Research Purposes

Beyond investigating the fundamentals of the CRBN system, Thalidomide-5-NH-PEG1-NH2 (hydrochloride) serves as a key component for creating molecular tools to modulate specific biological pathways. By synthesizing a PROTAC against a particular protein, researchers can achieve a rapid and selective "chemical knockout" of that protein within cells or organisms. This offers a powerful alternative to genetic methods like CRISPR or RNAi, providing acute temporal control over protein levels.

The process involves identifying a known ligand for a protein of interest and chemically linking it to Thalidomide-5-NH-PEG1-NH2 (hydrochloride) . The resulting PROTAC can then be introduced to cells to induce the degradation of the target protein via the CRBN-mediated ubiquitin-proteasome system. medchemexpress.com The functional consequences of the protein's depletion can then be studied in detail.

This tool is particularly valuable for validating drug targets and dissecting complex cellular processes. For instance, if a researcher hypothesizes that a specific bromodomain-containing protein is involved in a disease pathway, they can synthesize a PROTAC using a known bromodomain inhibitor and Thalidomide-5-NH-PEG1-NH2 (hydrochloride) . Degrading the target protein and observing the cellular phenotype can confirm the protein's role.

The modulation of CRBN's activity has led to the identification of several key neosubstrates whose degradation is responsible for the therapeutic effects of thalidomide analogs like lenalidomide (B1683929) and pomalidomide. researchgate.netnih.gov These discoveries were made possible by studying how these molecules alter CRBN's function. Building blocks like Thalidomide-5-NH-PEG1-NH2 (hydrochloride) allow researchers to expand this principle to nearly any protein for which a ligand is available, vastly broadening the scope of proteins that can be targeted for degradation.

Table 2: Known Neosubstrates Recruited to CRBN by Thalidomide and its Analogs

| Neosubstrate | Protein Family/Function | Associated Ligand |

|---|---|---|

| Ikaros (IKZF1) | Transcription Factor | Lenalidomide, Pomalidomide |

| Aiolos (IKZF3) | Transcription Factor | Lenalidomide, Pomalidomide |

| Casein Kinase 1α (CK1α) | Kinase | Lenalidomide |

| GSPT1 | Translation Termination Factor | Pomalidomide, CC-885 |

| SALL4 | Transcription Factor | Thalidomide, Pomalidomide |

| PLZF (ZBTB16) | Transcription Factor | Thalidomide, 5-hydroxythalidomide |

(Source: Data compiled from multiple research findings). researchgate.netnih.govnih.gov

By enabling the creation of novel PROTACs, Thalidomide-5-NH-PEG1-NH2 (hydrochloride) facilitates the exploration of new degradation pathways and the potential identification of novel neosubstrates, furthering our understanding of the ubiquitin-proteasome system and its role in health and disease.

Future Directions and Emerging Research Avenues

Integration with Advanced Linker Technologies and Novel Conjugation Chemistries

The linker connecting the CRBN-binding element to the target protein-binding ligand is a critical determinant of a PROTAC's efficacy and selectivity. nih.gov The simple PEG (polyethylene glycol) linker in Thalidomide-5-NH-PEG1-NH2 provides a flexible and soluble foundation, but the field is rapidly advancing with more sophisticated linker technologies. These innovations aim to provide greater control over PROTAC function and to overcome challenges related to stability and cell permeability.

One exciting area of development is the creation of photo-switchable PROTACs (PHOTACs) . By incorporating a light-sensitive moiety, such as an azobenzene (B91143) group, into the linker, the activity of the PROTAC can be controlled with spatial and temporal precision using specific wavelengths of light. nih.gov This allows for targeted protein degradation in a specific tissue or at a particular time, potentially reducing off-target effects.

Another innovative approach is the use of in-cell click-formed proteolysis targeting chimeras (CLIPTACs) . researchgate.net This strategy involves administering two smaller, more cell-permeable precursor molecules that then assemble into the full PROTAC inside the cell via a bio-orthogonal "click" reaction. researchgate.net For example, a tetrazine-labeled thalidomide (B1683933) derivative can react with a trans-cyclooctene-labeled ligand of the target protein to form the active PROTAC. researchgate.net This approach can help to overcome the molecular weight limitations and improve the drug-like properties of PROTACs. nih.gov

Furthermore, the development of macrocyclic PROTACs using cyclizing PEG linkers has shown potential for increased target selectivity compared to their linear counterparts. nih.gov The constrained conformation of a macrocyclic linker can optimize the orientation of the two ligands for ternary complex formation, leading to enhanced degradation of the desired target.

The table below summarizes some of these advanced linker technologies:

| Linker Technology | Description | Potential Advantage |

| Photo-switchable Linkers (PHOTACs) | Incorporate a light-sensitive group that changes conformation upon exposure to specific wavelengths of light, thereby activating or deactivating the PROTAC. nih.gov | Spatiotemporal control over protein degradation, minimizing off-target effects. |

| Click-Formed Linkers (CLIPTACs) | Two separate, smaller molecules are administered and assemble into the active PROTAC within the cell via a bio-orthogonal click chemistry reaction. researchgate.net | Improved cell permeability and overcoming molecular weight limitations of large PROTACs. nih.gov |

| Macrocyclic Linkers | The linker is cyclized, creating a more rigid and conformationally constrained PROTAC molecule. nih.gov | Increased target selectivity and potentially improved potency. nih.gov |

| Triazole Linkers | Formed via "click chemistry," these linkers can offer higher efficiency in some PROTAC systems compared to simple alkane chains. nih.gov | Can serve as a privileged scaffold for generating diverse PROTAC libraries. nih.gov |

These advanced linker technologies, combined with novel conjugation chemistries like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are expanding the toolkit for designing next-generation PROTACs based on the Thalidomide-5-NH-PEG1-NH2 scaffold. medchemexpress.com

Interdisciplinary Approaches in Protein Degradation Research

The field of targeted protein degradation is inherently interdisciplinary, drawing on expertise from chemistry, biology, and computational sciences. The development of PROTACs using scaffolds like Thalidomide-5-NH-PEG1-NH2 is a prime example of this synergy. Chemists synthesize the bifunctional molecules, biologists evaluate their efficacy in cellular and in vivo models, and computational scientists model the complex interactions that govern their function.

A significant emerging trend is the integration of PROTAC technology with other therapeutic modalities to create multifunctional drugs. For example, researchers are exploring the development of PROTAC conjugates that combine the protein-degrading ability of a PROTAC with another therapeutic agent, such as a chemotherapy drug or an imaging agent. This approach could lead to synergistic effects and more effective treatments.

Furthermore, the use of computational modeling and machine learning is becoming increasingly important in the rational design of PROTACs. explorationpub.com These approaches can help to predict the three-dimensional structure of the ternary complex (PROTAC, target protein, and E3 ligase), which is crucial for a PROTAC's activity. nih.gov By understanding the molecular determinants of ternary complex formation, researchers can design more potent and selective degraders. nih.gov Generative models are even being developed to design novel linkers that optimize the interactions within the ternary complex. explorationpub.com

The integration of structural biology techniques , such as X-ray crystallography and cryo-electron microscopy, is also essential for understanding how PROTACs work at the atomic level. These techniques provide detailed snapshots of the ternary complex, revealing the key interactions that drive protein degradation. This information is invaluable for the design of improved PROTACs.

Unanswered Questions and Persistent Challenges in CRBN-Based Degradation Science

Despite the rapid progress in the field, several unanswered questions and challenges remain in the science of CRBN-based protein degradation. These represent active areas of research where scaffolds like Thalidomide-5-NH-PEG1-NH2 are being used to find solutions.

One of the key challenges is understanding and predicting PROTAC selectivity . While a PROTAC may be designed to degrade a specific target, it can sometimes lead to the degradation of other proteins, known as neosubstrates. This can be due to the formation of alternative ternary complexes. A major goal is to develop design principles that allow for the creation of highly selective PROTACs that only degrade the intended target.

Another challenge is the potential for drug resistance . Cancer cells, for example, can develop resistance to PROTACs by downregulating the expression of CRBN or other components of the E3 ligase complex. nih.gov Researchers are investigating ways to overcome this resistance, such as by developing PROTACs that can recruit other E3 ligases.

The physicochemical properties of PROTACs also present a hurdle. Their relatively large size can limit their cell permeability and oral bioavailability. nih.gov Ongoing research is focused on developing strategies to improve the drug-like properties of PROTACs, such as by optimizing their linkers and ligands.

Finally, a fundamental unanswered question is the full extent of the endogenous function of CRBN . While it is known to be involved in various cellular processes, a complete understanding of its native substrates and regulatory mechanisms is still lacking. medchemexpress.com A deeper understanding of CRBN biology will undoubtedly inform the design of more effective and safer CRBN-based therapies.

The table below highlights some of the key research questions and challenges:

| Research Area | Key Questions and Challenges |

| Selectivity | How can we rationally design PROTACs to avoid the degradation of off-target neosubstrates? What are the structural determinants of PROTAC selectivity? |

| Drug Resistance | What are the mechanisms by which cells develop resistance to CRBN-based PROTACs? How can we design therapies to overcome or prevent resistance? |

| Pharmacokinetics | How can we improve the cell permeability and oral bioavailability of PROTACs? What are the optimal physicochemical properties for a PROTAC? |

| CRBN Biology | What are the full range of endogenous substrates and functions of CRBN? How is CRBN activity regulated within the cell? |

Q & A

Q. What are the critical steps in synthesizing Thalidomide-5-NH-PEG1-NH2 (hydrochloride), and how can purity be ensured?

- Methodological Answer : Synthesis involves: (i) Thalidomide derivatization at the 5-position to introduce an amine group. (ii) PEG1 spacer coupling via amide bond formation. (iii) Hydrochloride salt formation for stabilization. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry . Impurities often arise from incomplete PEG coupling; optimize reaction stoichiometry (e.g., 1.2:1 PEG:thalidomide molar ratio) and use TLC to monitor progress .

Q. How should researchers handle storage and stability challenges for this compound?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. For aqueous solutions, aliquot to avoid freeze-thaw cycles and use within 1 month. Stability in DMSO (10 mM stock) is typically >6 months at -80°C. Confirm solubility pre-experiment via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can the PEG linker length (e.g., PEG1 vs. PEG4) be optimized for PROTAC efficiency in target degradation studies?

- Methodological Answer : Compare degradation efficiency using: (i) Cellular assays : Treat cells with PROTACs of varying PEG lengths and measure target protein levels via immunofluorescence or flow cytometry. (ii) Binding kinetics : Use surface plasmon resonance (SPR) to assess ternary complex (target-PROTAC-CRBN) stability. Shorter linkers (e.g., PEG1) may improve cell permeability but reduce ternary complex formation. Balance these factors using structure-activity relationship (SAR) modeling .

Q. What experimental strategies mitigate solubility and stability issues in in vitro assays?

- Methodological Answer :

- Solubility : Pre-warm solutions to 37°C and sonicate for 5 minutes. Use co-solvents (e.g., 0.1% DMSO in PBS) if precipitation occurs.

- Stability : Perform time-course experiments (e.g., 0–24 hours) with LC-MS to track compound degradation. Adjust buffer pH (6.5–7.4) to minimize hydrolysis of the amide bond .

Q. How can contradictory data on PROTAC degradation efficiency be resolved?

- Methodological Answer : Contradictions often stem from: (i) Cell line variability : CRBN expression levels differ (validate via qPCR). (ii) Off-target effects : Include negative controls (e.g., CRBN-knockout cells). (iii) Degradation kinetics : Use pulse-chase assays to distinguish transient vs. sustained effects. Normalize data to housekeeping proteins and repeat experiments ≥3 times .

Q. What role does stereochemistry play in the bioactivity of thalidomide derivatives, and how should it be controlled?

- Methodological Answer : The (R)-enantiomer of thalidomide binds CRBN with higher affinity than the (S)-form. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric purity. For synthetic intermediates, employ asymmetric catalysis or chiral resolving agents (e.g., L-tartaric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.